The Synthetic Cornerstone: A Technical Guide to 2-Chloro-4,6-dimethoxyaniline
The Synthetic Cornerstone: A Technical Guide to 2-Chloro-4,6-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 82485-84-5
This technical guide provides an in-depth overview of 2-Chloro-4,6-dimethoxyaniline, a key chemical intermediate with significant applications in synthetic organic chemistry and drug discovery. This document outlines its physicochemical properties, synthesis, safety and handling protocols, and its role as a versatile building block in the creation of complex molecules.
Core Physicochemical Data
A summary of the key quantitative data for 2-Chloro-4,6-dimethoxyaniline is presented below. These properties are essential for its use in experimental settings.
| Property | Value | Reference |
| CAS Number | 82485-84-5 | [1] |
| Molecular Formula | C₈H₁₀ClNO₂ | [1] |
| Molecular Weight | 187.62 g/mol | [1] |
| Physical State | Solid | |
| Purity | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 44.48 Ų | [1] |
| LogP | 1.9394 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
| Storage Conditions | 4°C, protect from light | [1] |
Synthesis and Production
While specific synthesis routes for 2-Chloro-4,6-dimethoxyaniline are not extensively detailed in publicly available literature, the synthesis of structurally related dimethoxy-chloro-triazines is well-documented and provides a relevant procedural framework. A common method involves the reaction of a cyanuric chloride precursor with sodium methoxide.[2][3][4]
A generalized workflow for the synthesis of a related compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), which is a valuable reagent in its own right, is outlined below.[5] This process highlights the types of transformations that are relevant to the synthesis of chloro-dimethoxy aniline derivatives.
Applications in Pharmaceutical and Chemical Synthesis
Chloro-aniline derivatives are crucial intermediates in the synthesis of pharmaceuticals. For example, the structurally similar 2-Chloro-6-Methylaniline is a key intermediate in the synthesis of Dasatinib, a targeted therapy for certain types of leukemia.[6] This highlights the importance of the chloro-aniline moiety as a scaffold in medicinal chemistry.
The related compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), is widely used as a coupling reagent in the formation of amide and ester bonds, which are fundamental linkages in a vast array of pharmaceuticals and biologically active molecules.[5][7]
Experimental Protocol: Amide Bond Formation using a Related Triazine Reagent
The following is a general protocol for amide bond formation using CDMT, illustrating a key application for this class of compounds.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.0 equivalent)
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equivalents)
-
N-methylmorpholine (NMM) (3.6 equivalents)[7]
-
Anhydrous solvent (e.g., ethyl acetate, THF, acetonitrile)
Procedure:
-
To a clean, dry reaction vessel, add the carboxylic acid, amine, and CDMT as solids.
-
Add the chosen anhydrous solvent to form a slurry.
-
While stirring, add N-methylmorpholine (NMM) to the slurry over approximately 1 minute.
-
Continue to stir the resulting slurry at room temperature for 1-2 hours.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up. A common extractive work-up involves washing the reaction mixture with 1N HCl, followed by water and then brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[7]
-
If necessary, the crude product can be purified by column chromatography.
Safety and Handling
Proper safety precautions are essential when handling 2-Chloro-4,6-dimethoxyaniline and related compounds. The following is a summary of key safety information.
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
May cause an allergic skin reaction.
-
May cause cancer.
-
Very toxic to aquatic life with long-lasting effects.
Precautionary Measures:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
First Aid:
-
If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
It is imperative to consult the full Safety Data Sheet (SDS) for 2-Chloro-4,6-dimethoxyaniline before use.
Conclusion
2-Chloro-4,6-dimethoxyaniline is a valuable chemical intermediate with properties that make it a useful building block in organic synthesis. Its structural motifs are found in various pharmaceutically relevant molecules, and the chemistry of related compounds demonstrates its potential utility in a range of synthetic applications, particularly in the formation of amide and ester linkages. Researchers, scientists, and drug development professionals should consider the potential of this and related compounds in their synthetic strategies, while always adhering to strict safety and handling protocols.
References
- 1. chemscene.com [chemscene.com]
- 2. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap [eureka.patsnap.com]
- 3. prepchem.com [prepchem.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
